molecular formula C6H8N2O2 B14026722 2,5-Pyrazinedimethanol

2,5-Pyrazinedimethanol

Cat. No.: B14026722
M. Wt: 140.14 g/mol
InChI Key: HTXOIHGJECPJIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Pyrazinedimethanol is a chemical compound with the molecular formula C6H8N2O2. It is a derivative of pyrazine, characterized by the presence of two hydroxymethyl groups attached to the 2nd and 5th positions of the pyrazine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Pyrazinedimethanol can be synthesized through several methods. One common approach involves the reduction of pyrazine-2,5-dicarbaldehyde using suitable reducing agents. The reaction typically occurs under mild conditions, often in the presence of solvents like chloroform .

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes. Catalysts such as copper oxide and zinc oxide are used to enhance the reaction efficiency and selectivity . The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,5-Pyrazinedimethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrazine-2,5-dicarboxylic acid.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

    Oxidation: Pyrazine-2,5-dicarboxylic acid.

    Reduction: Various pyrazine derivatives depending on the reducing agent.

    Substitution: Substituted pyrazine derivatives with different functional groups.

Scientific Research Applications

2,5-Pyrazinedimethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Pyrazinedimethanol involves its interaction with specific molecular targets. The hydroxymethyl groups play a crucial role in its reactivity and binding to target molecules. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

2,5-Pyrazinedimethanol can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[5-(hydroxymethyl)pyrazin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c9-3-5-1-7-6(4-10)2-8-5/h1-2,9-10H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXOIHGJECPJIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.